

Nafcillin: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Naxillin	
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Abstract

Nafcillin is a semisynthetic, narrow-spectrum β-lactam antibiotic belonging to the penicillinase-resistant penicillin class.[1] It is primarily effective against penicillinase-producing staphylococci, making it a valuable therapeutic agent in treating various bacterial infections. This guide provides an in-depth overview of Nafcillin's chemical structure, physicochemical properties, mechanism of action, and detailed experimental protocols relevant to its synthesis, purification, and analysis.

Chemical Structure and Identification

Nafcillin's core structure consists of a β -lactam ring fused to a thiazolidine ring, characteristic of the penicillin family. Its resistance to β -lactamase enzymes is conferred by the bulky 2-ethoxy-1-naphthyl group attached to the acylamino side chain.

Chemical Identifiers:

- IUPAC Name: (2S,5R,6R)-6-[(2-ethoxy-1-naphthoyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1][2]
- CAS Number: 147-52-4 (for Nafcillin), 985-16-0 (for Nafcillin Sodium), 7177-50-6 (for Nafcillin Sodium Monohydrate)[2][3]
- SMILES: O=C(O)[C@@H]3N4C(=O)--INVALID-LINK--[C@H]4SC3(C)C



InChl Key: GPXLMGHLHQJAGZ-JTDSTZFVSA-N

Physicochemical Properties

A summary of the key physicochemical properties of Nafcillin and its sodium salt is presented in the table below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Property	Value	Refer
Molecular Formula	C21H22N2O5S	
Molecular Weight	414.48 g/mol	
Appearance	White to yellowish-white crystalline powder (Nafcillin Sodium)	
Melting Point	Not available	
Boiling Point	Not available	
рКа	2.7	
Solubility (Nafcillin Sodium)	Freely soluble in water and chloroform; soluble in alcohol.	_
Protein Binding	Approximately 90%	.
Elimination Half-life	0.5 - 1.5 hours	

Mechanism of Action

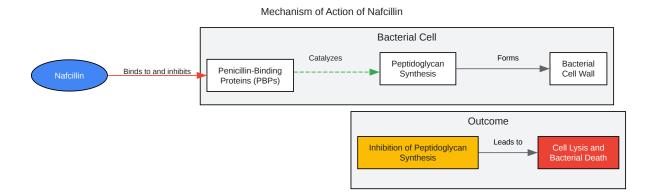
Nafcillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The process involves the following key steps:

- Binding to Penicillin-Binding Proteins (PBPs): Nafcillin binds to and inactivates PBPs located on the inner surface of the bacterial cell membrane.
- Inhibition of Transpeptidation: This binding prevents the final transpeptidation step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.



 Cell Lysis: The inhibition of cell wall synthesis leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and ultimately causing cell death.

The bulky side chain of Nafcillin sterically hinders the binding of β -lactamase enzymes, thereby protecting the β -lactam ring from hydrolysis and conferring resistance to these enzymes.



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Caption: Mechanism of action of Nafcillin, illustrating the inhibition of penicillin-binding proteins (PBPs) and subsequent disruption of bacterial cell wall synthesis.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of Nafcillin, compiled from various sources.

Synthesis of Nafcillin Sodium

This protocol describes a common method for the synthesis of Nafcillin sodium from 6-aminopenicillanic acid (6-APA).

Materials:

• 6-aminopenicillanic acid (6-APA)



- 2-ethoxy-1-naphthoyl chloride
- Triethylamine
- Methylene chloride
- Ethyl acetate
- Sodium 2-ethylhexanoate
- Hydrochloric acid (for pH adjustment)
- Sodium bicarbonate solution (for extraction)

Procedure:

- Acylation: In a suitable reaction vessel, suspend 6-APA in methylene chloride. Add triethylamine to dissolve the 6-APA.
- To this solution, add a solution of 2-ethoxy-1-naphthoyl chloride in methylene chloride dropwise while maintaining a low temperature.
- Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).
- Extraction of Nafcillin Acid: Upon completion of the reaction, adjust the pH of the mixture to acidic (pH 2-3) with hydrochloric acid.
- Separate the organic layer (methylene chloride) containing Nafcillin acid.
- Acid-Base Treatment: Extract the methylene chloride solution with an aqueous sodium bicarbonate solution. This will transfer the Nafcillin into the aqueous phase as its sodium salt.
- Wash the aqueous layer with a non-polar solvent like ether to remove unreacted starting materials.
- Re-acidify the aqueous layer with hydrochloric acid to precipitate Nafcillin acid.
- Extract the precipitated Nafcillin acid into ethyl acetate.



- Salt Formation: To the ethyl acetate solution containing Nafcillin acid, add a solution of sodium 2-ethylhexanoate to form the sodium salt of Nafcillin.
- Isolation: The Nafcillin sodium will precipitate out of the solution. Collect the precipitate by filtration, wash with a suitable solvent (e.g., cold ethyl acetate or ether), and dry under vacuum.

Purification by Recrystallization

This protocol outlines a method for the purification of Nafcillin sodium by recrystallization.

Materials:

- Crude Nafcillin sodium
- Suitable solvent system (e.g., ethanol-water, acetone-water)

Procedure:

- Dissolve the crude Nafcillin sodium in a minimum amount of the chosen solvent system at an elevated temperature.
- Hot filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Collect the purified crystals by filtration.
- Wash the crystals with a small amount of cold solvent.
- · Dry the purified crystals under vacuum.

Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the analysis of Nafcillin purity and the identification of related substances.



Chromatographic Conditions:

• Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size)

Mobile Phase A: 0.05 M sodium acetate buffer, pH 5.0

Mobile Phase B: Acetonitrile

• Gradient: A suitable gradient program, for example:

o 0-15 min: 85% A, 15% B

15-20 min: Linear gradient to 50% A, 50% B

20-25 min: Hold at 50% A, 50% B

25-30 min: Return to initial conditions

• Flow Rate: 1.0 mL/min

Detection: UV at 225 nm

Injection Volume: 20 μL

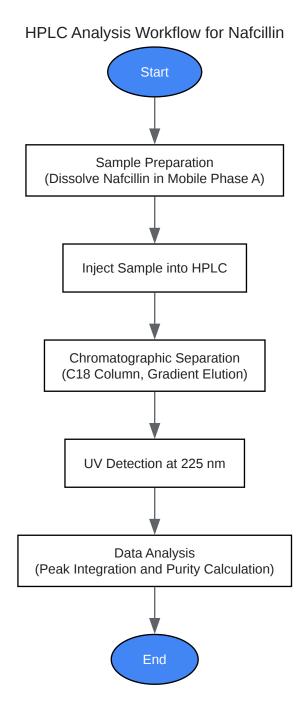
Sample Preparation:

- Accurately weigh about 25 mg of the Nafcillin sodium sample into a 25 mL volumetric flask.
- Dissolve in and dilute to volume with the mobile phase A.

Procedure:

- Inject the prepared sample solution into the HPLC system.
- Record the chromatogram and determine the peak area of Nafcillin and any impurities.
- Calculate the purity of the sample based on the relative peak areas.





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